2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid is a complex organic compound with the molecular formula C17H18O5. It is characterized by a chromen ring structure fused with a cyclohexane ring, making it a unique and interesting molecule for various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid typically involves the reaction of a chromen derivative with butanoic acid under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ester linkage .
Industrial Production Methods
The use of continuous flow reactors and other advanced techniques may be employed to increase yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It may be used in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanisms are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
- 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetic acid
- 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetonitrile
- 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid
Uniqueness
What sets 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid apart from similar compounds is its specific structural arrangement and the presence of the butanoic acid moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Actividad Biológica
2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid is a complex organic compound with a unique chemical structure that has garnered attention for its potential biological activities. This compound is a derivative of chromene and has been studied for various pharmacological properties, particularly in the context of cancer research and enzyme inhibition.
The molecular formula of this compound is C16H16O5, with a molecular weight of 288.3 g/mol. The compound features a chromen-3-yl group, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H16O5 |
Molecular Weight | 288.3 g/mol |
CAS Number | 313471-13-5 |
Antiproliferative Effects
Research has indicated that derivatives of chromene exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that compounds similar to this compound can inhibit the growth of breast cancer cell lines such as MCF-7 and MDA-MB-468. For example:
- Study Findings : In a study assessing the cytotoxic effects of several compounds on breast cancer cells, certain derivatives demonstrated an IC50 value below 50 μM against MCF-7 cells.
- Mechanism of Action : Molecular docking simulations suggest that these compounds may interact with key enzymes involved in cell proliferation and apoptosis pathways.
Enzyme Inhibition
The compound has also been investigated for its potential to inhibit specific enzymes implicated in cancer progression:
- Aldo-Keto Reductase 1C3 (AKR1C3) : This enzyme is known to be involved in the conversion of steroid precursors to active hormones in prostate cancer. Compounds structurally related to this compound have shown selective inhibition of AKR1C3 without affecting other isoforms.
- Impact on Hormonal Pathways : By inhibiting AKR1C3 activity, these compounds may reduce androgen synthesis within tumor microenvironments.
Case Study 1: Antiproliferative Activity
A recent study evaluated the effects of various chromene derivatives on human breast cancer cell lines. The results indicated that select compounds exhibited notable antiproliferative activity:
Compound ID | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound 18 | MCF-7 | <50 | Apoptosis induction |
Compound 20 | MDA-MB-468 | <50 | Cell cycle arrest |
This highlights the potential therapeutic applications of chromene derivatives in oncology.
Case Study 2: Enzyme Inhibition
In another investigation focusing on prostate cancer models:
- Objective : To assess the inhibitory effects on AKR1C3.
- Results : Compounds demonstrated significant inhibition at concentrations around 50 μM without cytotoxicity to normal cells.
Propiedades
IUPAC Name |
2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-2-14(16(18)19)21-10-7-8-12-11-5-3-4-6-13(11)17(20)22-15(12)9-10/h7-9,14H,2-6H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEVXAKSTZQGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.